molecular formula C13H25NO5 B1531876 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate CAS No. 1424941-11-6

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate

Cat. No.: B1531876
CAS No.: 1424941-11-6
M. Wt: 275.34 g/mol
InChI Key: HAHZIGSUKSJAFM-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is a chiral organic compound featuring a pentanoate backbone with critical functional groups:

  • A tert-butoxycarbonyl (Boc) -protected amine at position 2.
  • A hydroxyl group at position 3.
  • A methyl substituent at position 4.
  • An ethyl ester at the terminal carboxyl group.

This compound is a protected amino acid ester, commonly utilized in peptide synthesis and medicinal chemistry due to its stability and stereochemical control during reactions .

Properties

IUPAC Name

ethyl 3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-7-18-11(16)9(10(15)8(2)3)14-12(17)19-13(4,5)6/h8-10,15H,7H2,1-6H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHZIGSUKSJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C)C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate, a compound with the molecular formula C12H23NO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis pathways, and relevant case studies, providing a comprehensive overview supported by diverse sources.

This compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility, making it suitable for various biological applications. The compound has a molecular weight of 233.32 g/mol and is soluble in organic solvents.

Key Structural Features:

  • Boc Group: Enhances stability and protects the amine from unwanted reactions.
  • Hydroxyl Group: Imparts potential for hydrogen bonding and increases solubility in polar solvents.

Biological Activity

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity:
    Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of amino acid-based compounds have shown promising results in inhibiting tumor growth through apoptosis induction in cancer cells .
  • Enzyme Inhibition:
    The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research has demonstrated that Boc-protected amino acids can modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders .
  • Neuroprotective Effects:
    Some studies suggest that similar compounds possess neuroprotective properties, which may be attributed to their ability to cross the blood-brain barrier and exert antioxidant effects .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of Boc-protected amino acids, including this compound, on human colon cancer cell lines (HCT-116). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

CompoundIC50 (µM)Mechanism of Action
This compound15Induction of apoptosis
Standard Chemotherapy Agent10DNA intercalation

Case Study 2: Enzyme Modulation

In another investigation, the impact of this compound on enzyme activity was assessed. The compound was found to inhibit the activity of methionine adenosyltransferase (MAT), suggesting a potential application in treating conditions related to methionine metabolism.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Protection of Amino Group: Using tert-butoxycarbonyl chloride to protect the amino group.
  • Formation of Ester: Reacting the protected amino acid with ethyl chloroformate to form the ethyl ester.
  • Hydroxylation: Introducing the hydroxyl group at the appropriate position through selective reduction methods.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is often employed as an intermediate in the synthesis of amino acids and peptide analogs. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, making it advantageous for synthesizing complex peptides without compromising sensitive functional groups.

Case Studies

  • Peptide Synthesis : Research has demonstrated the utility of Boc-protected amino acids in synthesizing cyclic peptides, which exhibit enhanced stability and bioactivity compared to their linear counterparts. For instance, the compound has been used to create cyclic analogs of neuropeptides that show increased receptor affinity and selectivity .
  • Anticancer Agents : Studies have indicated that derivatives of this compound can serve as precursors for anticancer agents. The modification of the side chains can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Synthetic Methodologies

The compound plays a crucial role in various synthetic methodologies, particularly in asymmetric synthesis. Its chiral centers can be exploited to produce enantiomerically pure compounds, which are essential in drug development.

Table 1: Synthetic Routes Utilizing this compound

Synthetic MethodologyDescription
Aldol Condensation Utilized to form β-hydroxy esters, which serve as building blocks for more complex molecules.
Michael Addition Acts as a nucleophile in conjugate addition reactions, leading to the formation of chiral centers.
Cyclization Reactions Facilitates the formation of cyclic structures that are prevalent in natural products and pharmaceuticals.

Research Applications

In addition to its use in medicinal chemistry, this compound has found applications in various research fields including:

Biochemical Studies

  • The compound has been investigated for its role in enzyme inhibition studies. Its derivatives have shown potential as inhibitors for specific enzymes involved in metabolic pathways, providing insights into drug design and mechanism of action .

Material Science

  • Recent studies have explored the use of this compound in creating biodegradable polymers. The incorporation of amino acid derivatives into polymer matrices enhances biocompatibility and mechanical properties, making them suitable for biomedical applications such as drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound shares structural motifs with several tert-butoxycarbonyl-protected esters. Key comparisons include:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Stereochemistry
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate (Target) Not explicitly provided 2° Boc-amino, 3° hydroxyl, 4° methyl Likely chiral, but unspecified
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate C₁₂H₂₃NO₅ 261.31 g/mol 1965266-29-8 4° Boc-amino, 3° hydroxyl (4R) configuration
2-Methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate C₂₇H₃₀N₂O₈ 510.549 g/mol 1396986-56-3 Chromenyl backbone, nitro group Not specified
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid C₂₃H₂₉NO₄ 383.48 g/mol 1012341-50-2 Biphenyl substituent, carboxylic acid (2R,4S) configuration
Key Observations :

Backbone Variations: The target compound and Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate share a pentanoate backbone but differ in substituent positions. The target’s Boc-amino group is at position 2, while the latter places it at position 4.

Functional Group Impact: The hydroxyl group in both the target and Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate facilitates hydrogen bonding, influencing solubility and reactivity.

Stereochemical Considerations: Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate and (2R,4S)-5-biphenylpentanoic acid specify stereochemistry, which is critical for biological activity.

Table 2: Physical Properties
Compound Melting Point Boiling Point Solubility Safety Data
Target Not available Not available Likely polar aprotic solvents Not available
Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate Not provided Not provided Ethanol, DMSO Safety data unavailable
Chromenyl derivative Not provided Not provided DCM, DMF Not specified
Biphenyl derivative Not provided Not provided DMSO, methanol Not provided
Notable Gaps :
  • Safety data (e.g., LD50, handling precautions) are largely absent for these compounds, highlighting the need for caution in laboratory use.

Preparation Methods

Starting Materials and Protection

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can be synthesized starting from 4-methylpentanoic acid derivatives or from protected amino acids. The amino group is protected by reacting the amino acid or amino alcohol precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate. This step yields the Boc-protected amino intermediate, which is stable under a variety of reaction conditions and facilitates selective transformations.

Formation of the Hydroxy-Substituted Backbone

A critical step is the stereoselective introduction of the hydroxy group at the 3-position. This is often achieved by an aldol-type reaction or related condensation of the Boc-protected amino acid ester with an aldehyde or ketone. For example, ethyl 2-[(tert-butoxycarbonyl)amino]pentanoate can undergo an aldol condensation with formaldehyde or other electrophilic carbonyl compounds under controlled temperature conditions to generate the 3-hydroxy derivative with high stereoselectivity.

Alternatively, the synthesis may involve the conversion of α-hydroxy acid esters into triflate esters, followed by nucleophilic substitution with Boc-protected amines to form the desired hydroxy amino acid derivatives with high enantiomeric purity.

Esterification to Ethyl Ester

The final esterification step involves conversion of the carboxylic acid group to the ethyl ester. This can be achieved by reaction with ethanol under acidic or catalytic conditions or by using ethyl chloroformate or other ethylating agents. The Boc-protected amino group remains intact during this step, allowing for subsequent deprotection if necessary.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Yield / Notes
1 Boc protection of amino group Boc anhydride, triethylamine, DCM, 0 °C to RT Typically >85% yield
2 Aldol condensation to introduce 3-hydroxy group Aldehyde (e.g., formaldehyde), base or acid catalyst, low temperature Stereoselective, yield varies 70–90%
3 Introduction of 4-methyl substituent Starting from chiral 4-methylpentanoic acid or alkylation Enantiomeric purity critical
4 Esterification to ethyl ester Ethanol, acid catalyst or ethyl chloroformate, mild conditions High yield, Boc stable

Research Findings and Optimization

  • Stereochemical Control: Studies have shown that the use of chiral starting materials and low-temperature reaction conditions (e.g., −50 °C) during nucleophilic substitution or aldol reactions enhances enantiomeric purity and yield of the hydroxy amino acid esters.

  • Use of Triflate Esters: Conversion of α-hydroxy acid esters to triflate esters followed by substitution with Boc-protected amines is an efficient method to prepare enantiomerically pure derivatives, achieving yields up to 84% with excellent stereochemical retention.

  • Crystallization for Resolution: Diastereomeric salts of the intermediates can be resolved by crystallization with enantiomerically pure amino acids, improving stereochemical purity of the final product.

  • Protection Group Stability: The Boc group is stable under esterification and mild acidic conditions but can be selectively removed under stronger acidic conditions, allowing for further functionalization or deprotection steps as needed.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Boc Protection Boc anhydride, base 0 °C to RT, DCM High selectivity, stable intermediate Requires dry conditions
Aldol Condensation Aldehyde, base or acid catalyst Low temperature (−50 to 0 °C) Stereoselective hydroxy introduction Sensitive to temperature
Triflate Ester Route Triflic anhydride, Boc-protected amine −50 °C, DCM, TEA High enantiomeric purity, good yields Requires handling triflic anhydride
Esterification Ethanol, acid catalyst or ethyl chloroformate Mild heating Efficient ester formation Boc group stable but sensitive to strong acids
Crystallization Resolution Enantiomerically pure amino acids Ambient to low temperature Improves stereochemical purity Additional purification step

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group, followed by esterification and hydroxylation. A representative route involves coupling sodium carbonate and benzyl bromide in N,N-dimethylformamide (DMF) to activate intermediates, with purification via silica gel chromatography using hexane:ethyl acetate gradients . Critical parameters include reaction temperature (room temperature to 60°C), solvent polarity, and stoichiometric control of protecting groups to minimize side reactions. Yield optimization requires careful monitoring of Boc-deprotection steps, as excess acid or prolonged reaction times can degrade the ester moiety .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization relies on LC-MS for molecular weight confirmation (e.g., observed [M+Na]+ ions) and retention time analysis . Nuclear Magnetic Resonance (NMR) is critical for stereochemical assignment: 1^1H NMR resolves hydroxyl and methyl proton environments, while 13^{13}C NMR confirms tert-butyl and ester carbonyl signals. Infrared (IR) spectroscopy identifies hydrogen-bonded hydroxyl (3200–3500 cm1^{-1}) and Boc carbamate (1690–1740 cm1^{-1}) groups. Purity is validated via reverse-phase HPLC with UV detection at 210–254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a chiral intermediate in peptide mimetics and protease inhibitor synthesis. Its hydroxyl and Boc-protected amine groups enable selective functionalization, such as coupling with carboxylic acids or participation in Mitsunobu reactions to generate ether linkages. Applications include developing covalent inhibitors for protein-protein interactions (PPIs) and β-turn stabilizers in constrained peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

  • Methodological Answer : Discrepancies in stereochemistry often arise from racemization during Boc-deprotection or esterification. To resolve this, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. X-ray crystallography of crystalline derivatives (e.g., benzyl-protected analogs) provides definitive stereochemical confirmation. Computational modeling (DFT or molecular dynamics) can predict NMR chemical shifts for comparison with experimental data .

Q. What strategies optimize the compound's stability under varying experimental conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Stability is enhanced by storing the compound at −18°C in anhydrous solvents (e.g., DMF or DMSO) and avoiding aqueous workups unless necessary. For long-term storage, lyophilization after conversion to a trifluoroacetate salt improves shelf life. In reaction media, buffering at neutral pH (e.g., phosphate buffer) minimizes degradation .

Q. How to design experiments to elucidate its role in modulating enzymatic activity without commercial assays?

  • Methodological Answer : Use structural analogs (e.g., ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate) to probe structure-activity relationships (SAR). Competitive inhibition assays can be developed via fluorescence polarization (FP) or surface plasmon resonance (SPR) by immobilizing target enzymes (e.g., proteases) and monitoring binding kinetics. For enzymatic turnover studies, employ 19^{19}F-NMR or LC-MS to track metabolite formation in real-time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate
Reactant of Route 2
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Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate

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